G-quadruplex ligand 2

Description

Structure

2D Structure

3D Structure of Parent

Properties

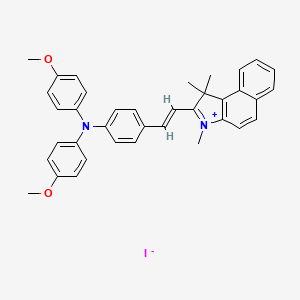

Molecular Formula |

C37H35IN2O2 |

|---|---|

Molecular Weight |

666.6 g/mol |

IUPAC Name |

N,N-bis(4-methoxyphenyl)-4-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]aniline iodide |

InChI |

InChI=1S/C37H35N2O2.HI/c1-37(2)35(38(3)34-24-13-27-8-6-7-9-33(27)36(34)37)25-12-26-10-14-28(15-11-26)39(29-16-20-31(40-4)21-17-29)30-18-22-32(41-5)23-19-30;/h6-25H,1-5H3;1H/q+1;/p-1 |

InChI Key |

JWESAWVFGDRSBW-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=CC=C(C=C4)N(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C.[I-] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC=C(C=C4)N(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C.[I-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of G-quadruplex Ligand 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a novel G-quadruplex (G4) ligand, referred to as G-quadruplex ligand 2 (also identified as compound A6 in primary literature). This triphenylamine-based ligand has garnered significant interest for its ability to target G-quadruplexes within mitochondrial DNA and subsequently activate the cGAS-STING immunomodulatory pathway, presenting a promising avenue for cancer immunotherapy.

Introduction to G-quadruplexes as Therapeutic Targets

G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These four-stranded structures are stabilized by Hoogsteen hydrogen bonds between guanine bases, forming square-planar arrangements called G-tetrads, which stack upon one another. The presence of G-quadruplexes in key regulatory regions of the genome, such as telomeres and oncogene promoters, has implicated them in the control of gene expression, replication, and genomic stability. Their over-representation in cancer cells compared to normal cells has made them attractive targets for the development of novel anti-cancer therapeutics. Small molecules that can selectively bind to and stabilize G-quadruplexes can interfere with these cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.

Discovery of this compound (Compound A6)

This compound is a triphenylamine-based small molecule engineered to target G-quadruplex structures within mitochondrial DNA (mtDNA). The discovery of this ligand was reported by Xiao-Dong Wang and colleagues in the European Journal of Medicinal Chemistry in 2024.[1][2][3][4] The rationale behind targeting mtDNA G-quadruplexes lies in the potential to induce mtDNA damage. Damaged mtDNA, when released into the cytosol, can be recognized by the innate immune system, specifically through the cGAS-STING pathway, triggering an anti-tumor immune response.

Cellular studies have demonstrated that this compound causes significant mtDNA damage.[4] This damage leads to the stimulation of the cGAS-STING pathway, resulting in the production of cytokines and the maturation of dendritic cells (DCs). In vivo experiments in a 4T1 breast cancer mouse model showed that this ligand suppressed tumor growth and metastasis by modulating the tumor microenvironment (TME), including the reprogramming of macrophages and the activation of T cells.[4]

Synthesis of this compound

The synthesis of triphenylamine-based G-quadruplex ligands typically involves multi-step organic synthesis. While the precise, step-by-step protocol for this compound (A6) is detailed in the primary publication, a general synthetic approach for such compounds can be outlined. This often involves the construction of a central triphenylamine core, followed by the functionalization of the aromatic rings with side chains designed to enhance G-quadruplex binding affinity and selectivity.

General Synthetic Scheme:

A common strategy for synthesizing functionalized triphenylamines is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the sequential addition of different aryl groups to a central aniline or arylamine precursor.

-

Step 1: Synthesis of the Triphenylamine Core. This can be achieved by reacting a diarylamine with an appropriately substituted aryl halide in the presence of a palladium catalyst and a suitable base.

-

Step 2: Functionalization of the Core. The triphenylamine core can be further modified to introduce functional groups that are crucial for G-quadruplex interaction. These modifications might include the addition of cationic side chains to interact with the negatively charged phosphate backbone of DNA, or planar aromatic extensions to facilitate π-π stacking with the G-tetrads.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds, based on information from the primary literature and general knowledge of G-quadruplex ligand evaluation.

Table 1: In Vitro Biological Activity of this compound (A6)

| Parameter | Value | Cell Line/Conditions |

| Cytotoxicity (IC50) | ||

| 4T1 (Murine Breast Cancer) | Data not publicly available | 72 h incubation |

| Other Cancer Cell Lines | Data not publicly available | 72 h incubation |

| G4-Binding Affinity (Kd) | ||

| Mitochondrial G4 | Data not publicly available | FRET-melting assay |

| Telomeric G4 (hTelo) | Data not publicly available | FRET-melting assay |

| Oncogene Promoter G4 (c-myc) | Data not publicly available | FRET-melting assay |

| cGAS-STING Pathway Activation | ||

| IFN-β Production | Concentration-dependent increase | 4T1 cells |

| p-TBK1 Levels | Concentration-dependent increase | 4T1 cells |

| p-IRF3 Levels | Concentration-dependent increase | 4T1 cells |

Table 2: In Vivo Anti-Tumor Efficacy of this compound (A6)

| Model | Treatment | Outcome |

| 4T1 Syngeneic Mouse Model | ||

| Primary Tumor Growth | A6 vs. Vehicle | Significant suppression of tumor growth |

| Metastasis | A6 vs. Vehicle | Significant reduction in lung metastases |

| Tumor Microenvironment Modulation | ||

| Macrophage Polarization | A6 vs. Vehicle | Shift from M2 to M1 phenotype |

| T-cell Activation | A6 vs. Vehicle | Increased infiltration of CD8+ T cells |

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the discovery and characterization of G-quadruplex ligands like compound A6.

FRET Melting Assay for G-quadruplex Binding

This assay is used to determine the ability of a ligand to stabilize a G-quadruplex structure.

Materials:

-

Fluorescently labeled G-quadruplex-forming oligonucleotide (e.g., labeled with FAM at the 5' end and TAMRA at the 3' end).

-

Annealing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

-

This compound (A6) dissolved in a suitable solvent (e.g., DMSO).

-

Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.

Procedure:

-

Prepare a solution of the fluorescently labeled oligonucleotide in the annealing buffer at a final concentration of 0.2 µM.

-

Add the this compound to the oligonucleotide solution at various concentrations (e.g., 0.2, 0.5, 1, 2, 5 µM). Include a control sample with no ligand.

-

Heat the samples to 95°C for 5 minutes to denature any secondary structures.

-

Allow the samples to cool slowly to room temperature to facilitate G-quadruplex formation.

-

Place the samples in the real-time PCR instrument.

-

Perform a melt curve analysis by increasing the temperature from 25°C to 95°C at a rate of 1°C/min, while continuously monitoring the FAM fluorescence.

-

The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplexes are unfolded, which corresponds to the inflection point of the melting curve.

-

The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control sample from the Tm of the ligand-treated samples. A higher ΔTm indicates stronger stabilization of the G-quadruplex by the ligand.

Western Blot for cGAS-STING Pathway Activation

This assay is used to detect the phosphorylation of key proteins in the cGAS-STING pathway.

Materials:

-

Cancer cell line (e.g., 4T1).

-

This compound (A6).

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies against p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Protein electrophoresis and blotting equipment.

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration in the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunofluorescence Assay for Cytosolic mtDNA

This assay is used to visualize the release of mitochondrial DNA into the cytoplasm.

Materials:

-

Cancer cell line (e.g., 4T1).

-

This compound (A6).

-

MitoTracker Red CMXRos.

-

Primary antibody against DNA (e.g., anti-dsDNA antibody).

-

Alexa Fluor 488-conjugated secondary antibody.

-

DAPI for nuclear staining.

-

Fixation and permeabilization buffers.

-

Fluorescence microscope.

Procedure:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound for the desired time.

-

Stain the mitochondria by incubating the cells with MitoTracker Red CMXRos for 30 minutes.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with the anti-dsDNA primary antibody for 1 hour.

-

Wash with PBS and incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour.

-

Stain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Co-localization of the DNA signal (green) with the cytoplasm, outside of the nucleus (blue) and mitochondria (red), indicates cytosolic mtDNA.

Visualization of Pathways and Workflows

cGAS-STING Signaling Pathway

The following diagram illustrates the activation of the cGAS-STING pathway by this compound.

Caption: Activation of the cGAS-STING pathway by this compound.

Experimental Workflow

The following diagram outlines the typical experimental workflow for the discovery and evaluation of a G-quadruplex ligand.

Caption: Experimental workflow for G4 ligand discovery and evaluation.

Conclusion

This compound (compound A6) represents a significant advancement in the field of G-quadruplex-targeting therapeutics. Its unique mechanism of action, involving the targeting of mitochondrial DNA G-quadruplexes and the subsequent activation of the cGAS-STING immunomodulatory pathway, opens up new possibilities for cancer treatment. This technical guide provides a foundational understanding of this promising new ligand, from its discovery and synthesis to its biological evaluation. Further research and development in this area hold the potential to translate this innovative therapeutic strategy into clinical applications.

References

- 1. Recent Progress and Potential of G4 Ligands in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of a triphenylamine-based ligand that targets mitochondrial DNA G-quadruplexes and activates the cGAS-STING immunomodulatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of G-Quadruplex Ligand Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the interaction between small molecule ligands and G-quadruplex (G4) DNA structures. As G-quadruplexes are increasingly recognized for their roles in critical cellular processes, including telomere maintenance and oncogene regulation, the development of ligands that selectively target these structures has become a promising avenue for therapeutic intervention, particularly in oncology. This document provides a comprehensive overview of the structural basis of these interactions, quantitative binding data for key ligands, detailed experimental protocols for their characterization, and visualizations of the pertinent signaling pathways.

Introduction to G-Quadruplex Structures and Ligand Binding

G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. They are composed of square planar arrangements of four guanine bases, called G-tetrads, which are stabilized by Hoogsteen hydrogen bonds and further coordinated by a central monovalent cation, typically K⁺ or Na⁺. These G-tetrads stack upon one another to form the G-quadruplex structure. The loops connecting the guanine tracts can adopt various conformations, leading to a high degree of structural polymorphism, including parallel, antiparallel, and hybrid topologies.

The unique structural features of G-quadruplexes, such as the large planar surface of the external G-tetrads and the distinct grooves and loops, provide multiple sites for ligand recognition. The primary modes of ligand interaction are:

-

End-stacking: Aromatic, planar ligands interact with the flat surface of the external G-tetrads via π-π stacking interactions. This is the most common binding mode.

-

Groove binding: Ligands bind to the grooves of the G-quadruplex, often through electrostatic interactions with the phosphate backbone.

-

Loop binding: Ligands interact with the nucleotide loops connecting the G-tracts.

-

Intercalation: Some ligands can intercalate between G-tetrads, though this is less common.

The affinity and selectivity of a ligand for a particular G-quadruplex are determined by a combination of these interactions, as well as by the specific topology of the G4 structure.

Quantitative Binding Data of Key G-Quadruplex Ligands

The following tables summarize the quantitative binding data for several well-characterized G-quadruplex ligands. These values provide a comparative measure of their affinity and selectivity for G-quadruplex DNA.

Table 1: Binding Affinity of TMPyP4 with G-Quadruplex DNA

| G-Quadruplex Sequence | Topology | Method | Kd (μM) | Ka (M-1) | Reference |

| Human Telomeric (Tel22) | Hybrid (in K⁺) | ITC | - | 2 x 106 | [1] |

| Human Telomeric (Tel22) | Antiparallel (in Na⁺) | T-Jump | - | - | [2] |

| c-MYC Promoter | Parallel | Fluorimetric Titration | - | - | [3] |

| AT11-L2 | Parallel | Fluorescence Titration | 1.3 | - | [4] |

Table 2: Binding Affinity of Telomestatin with G-Quadruplex DNA

| G-Quadruplex Sequence | Topology | Method | Binding Energy (kcal/mol) | Reference |

| Human Telomeric | Antiparallel | Molecular Dynamics | -191.6 (2:1 complex) | [5] |

| Human Telomeric | - | Molecular Dynamics | -70.4 (G4) vs -30.3 (duplex) | [6] |

| Human Telomeric | - | Molecular Dynamics | -65.3 (bottom intercalation) | [7] |

Table 3: Binding Affinity of RHPS4 with G-Quadruplex DNA

| G-Quadruplex Sequence | Topology | Method | Kd (μM) | Reference | | :--- | :--- | :--- | :--- | | Telomeric (Tel24) | Hybrid | Fluorescence Titration | 1.84 |[8] | | Human Telomeric | - | SPR | High Affinity |[9] |

Table 4: Binding Affinity of BRACO-19 with G-Quadruplex DNA

| G-Quadruplex Sequence | Topology | Method | Kd (μM) | Ka (M-1) | Reference |

| AT11-L2 | Parallel | Fluorescence Titration | 5.6 | - | [4] |

| Human Telomeric | - | Molecular Dynamics | - | 30 x 106 | [6] |

| Enterovirus A71 | - | SPR | 0.23 | - | [10] |

| Human Telomeric | Antiparallel | Molecular Dynamics | -53.9 (bottom binding, kcal/mol) | - | [11] |

Table 5: Binding Affinity of Naphthalene Diimide Derivatives with G-Quadruplex DNA

| Ligand | G-Quadruplex Sequence | Ka (M-1) | Selectivity (G4/dsDNA) | Reference |

| Cyclic NDI 1 | a-core (telomeric) | 106 - 107 | 270 | [12] |

| ALI-C3 | h-telo 22-mer | 8.7 x 106 | 87 | [13] |

| BBZ-ARO | h-telo 22-mer | 9.5 x 107 | 158.3 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between ligands and G-quadruplexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for obtaining high-resolution structural information about G-quadruplex-ligand complexes in solution.[14]

Protocol for 1D 1H NMR Titration:

-

Sample Preparation:

-

Prepare a stock solution of the G-quadruplex-forming oligonucleotide (0.1–0.5 mM) in a buffer containing a cation to stabilize the G4 structure (e.g., 25 mM potassium phosphate, 95 mM KCl, pH 7.0).[15]

-

Prepare a concentrated stock solution of the ligand (20–40 mM) in a suitable solvent (e.g., H₂O or DMSO-d₆).[15]

-

Confirm the formation of the G-quadruplex structure by acquiring a 1D ¹H-NMR spectrum. The characteristic imino proton signals of the G-tetrads should be visible in the 10.5–12 ppm region.[15]

-

-

Titration:

-

Acquire a 1D ¹H-NMR spectrum of the G-quadruplex solution alone.

-

Add small aliquots of the concentrated ligand stock solution to the NMR tube containing the G-quadruplex solution to achieve desired ligand-to-DNA molar ratios (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, etc.).[15]

-

After each addition, gently mix the sample and allow it to equilibrate.

-

Acquire a 1D ¹H-NMR spectrum at each titration point.

-

-

Data Analysis:

-

Monitor the chemical shift perturbations of the G-quadruplex protons (especially the imino and aromatic protons) upon ligand addition.

-

Significant changes in chemical shifts indicate binding. The magnitude of the shift can provide information about the binding site and the stoichiometry of the interaction.

-

Protocol for Structure Determination (2D NMR):

-

Sample Preparation: Prepare a sample of the G-quadruplex-ligand complex at a 1:1 or other determined stoichiometry. For detailed structural analysis, isotopic labeling (¹⁵N, ¹³C) of the oligonucleotide or ligand may be necessary.[16]

-

NMR Data Acquisition: Acquire a suite of 2D NMR experiments, including:

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons of the G-quadruplex and the ligand. This is crucial for determining the binding mode.[16]

-

TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled spin systems within the sugar and base moieties.[16]

-

HSQC (Heteronuclear Single Quantum Coherence): For assigning resonances in isotopically labeled samples.[16]

-

-

Structure Calculation:

-

Assign all relevant proton resonances of the G-quadruplex and the ligand in the complex.[16]

-

Use the distance restraints derived from NOESY cross-peaks to calculate a 3D structural model of the complex using molecular modeling software.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method to study the topology of G-quadruplexes and the conformational changes induced by ligand binding.[17]

Protocol for CD Analysis:

-

Sample Preparation:

-

Prepare a solution of the G-quadruplex-forming oligonucleotide (typically 5-10 µM) in the desired buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

-

Anneal the oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature to ensure proper folding.

-

-

CD Spectra Acquisition:

-

Record a baseline CD spectrum of the buffer alone in a quartz cuvette (typically 1 cm path length).

-

Record the CD spectrum of the folded G-quadruplex solution from approximately 320 nm to 220 nm. The spectral signature will indicate the G-quadruplex topology (e.g., a positive peak around 260 nm for parallel, a positive peak around 295 nm for antiparallel).[17]

-

-

Ligand Titration:

-

Add increasing concentrations of the ligand to the G-quadruplex solution.

-

Record a CD spectrum after each addition. Changes in the CD spectrum upon ligand binding can indicate a conformational change in the G-quadruplex or stabilization of a particular topology.

-

-

CD Melting Assay:

-

To determine the thermal stability of the G-quadruplex in the absence and presence of the ligand, monitor the CD signal at a characteristic wavelength (e.g., 260 nm or 295 nm) as the temperature is increased at a controlled rate (e.g., 1°C/min).

-

The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded. An increase in Tm in the presence of the ligand indicates stabilization of the G-quadruplex structure.

-

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of the kinetics and affinity of G-quadruplex-ligand interactions.[9]

Protocol for SPR Analysis:

-

Chip Preparation:

-

Immobilize a biotinylated G-quadruplex-forming oligonucleotide onto a streptavidin-coated sensor chip.

-

Alternatively, use amine coupling to immobilize the G-quadruplex on a carboxymethylated dextran surface.

-

-

Experimental Setup:

-

The running buffer should contain the appropriate cation to maintain the G-quadruplex structure (e.g., PBS with 100 mM KCl).

-

The ligand (analyte) is prepared in a series of concentrations in the running buffer.

-

-

Binding Analysis:

-

Inject the different concentrations of the ligand over the sensor chip surface at a constant flow rate.

-

Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to obtain sensorgrams.

-

After each ligand injection, inject running buffer to monitor the dissociation phase.

-

Regenerate the sensor surface between different ligand concentrations if necessary (e.g., with a pulse of high salt or low pH solution).

-

-

Data Analysis:

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[18]

Protocol for ITC Analysis:

-

Sample Preparation:

-

Prepare the G-quadruplex solution (typically 10-20 µM) in the desired buffer and place it in the sample cell of the calorimeter.

-

Prepare the ligand solution (typically 100-200 µM) in the exact same buffer and load it into the injection syringe. It is critical that the buffer composition is identical for both the G-quadruplex and the ligand to avoid heats of dilution.[19]

-

-

Titration Experiment:

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of the ligand solution into the G-quadruplex solution.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data (a series of heat-flow peaks) is integrated to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to G-quadruplex.

-

Fit this binding isotherm to a suitable binding model to determine the Ka, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.[18]

-

X-ray Crystallography

X-ray crystallography provides atomic-resolution three-dimensional structures of G-quadruplex-ligand complexes, offering unparalleled detail about the binding mode and specific molecular interactions.[20]

Protocol for X-ray Crystallography:

-

Sample Preparation:

-

Synthesize and purify high-quality G-quadruplex-forming oligonucleotide and the ligand.

-

Prepare a concentrated solution of the G-quadruplex-ligand complex in a suitable buffer.

-

-

Crystallization:

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

The goal is to find conditions that promote the growth of well-ordered single crystals of the complex.

-

-

Data Collection:

-

Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect a complete set of diffraction data as the crystal is rotated in the X-ray beam.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain the electron density map of the crystal.

-

Use molecular replacement or other phasing methods to solve the crystal structure.

-

Build an atomic model of the G-quadruplex-ligand complex into the electron density map.

-

Refine the model against the experimental data to obtain the final high-resolution structure.[21]

-

Signaling Pathways and Logical Relationships

The stabilization of G-quadruplex structures by small molecule ligands can have profound effects on cellular signaling pathways, primarily through the regulation of gene expression and the maintenance of telomere integrity.

Inhibition of c-MYC Transcription

The promoter region of the c-MYC oncogene contains a guanine-rich sequence that can fold into a G-quadruplex structure. Formation of this G4 can act as a transcriptional repressor. Ligands that stabilize this structure can effectively downregulate c-MYC expression, leading to anti-proliferative effects.[22]

Figure 1. Signaling pathway of c-MYC transcription inhibition by G-quadruplex stabilization.

Telomerase Inhibition and Telomere Dysfunction

The 3' overhang of telomeres is a G-rich sequence that can form G-quadruplexes. Stabilization of these G4 structures by ligands inhibits the activity of telomerase, an enzyme essential for maintaining telomere length in most cancer cells. This leads to telomere shortening, uncapping, and the induction of a DNA damage response, ultimately resulting in cell senescence or apoptosis.

Figure 2. Pathway of telomerase inhibition and telomere dysfunction induced by G4 ligands.

Experimental Workflow for G-Quadruplex Ligand Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a novel G-quadruplex ligand.

Figure 3. A typical experimental workflow for G-quadruplex ligand characterization.

Conclusion

The structural and thermodynamic basis of G-quadruplex-ligand interactions is a rapidly advancing field with significant implications for the development of novel therapeutics. The combination of biophysical techniques, structural biology, and cellular assays provides a powerful toolkit for the rational design and optimization of selective and potent G4 ligands. This guide provides a foundational understanding of the key principles and methodologies in this area, serving as a valuable resource for researchers dedicated to harnessing the therapeutic potential of targeting G-quadruplex DNA.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]

- 3. cbgp.upm.es [cbgp.upm.es]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptional regulation of MYC through G-quadruplex structures [ouci.dntb.gov.ua]

- 8. Telomere uncapping by the G-quadruplex ligand RHPS4 inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Folding and unfolding pathways of the human telomeric G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dhvi.duke.edu [dhvi.duke.edu]

- 11. pnas.org [pnas.org]

- 12. TRF2 promotes dynamic and stepwise looping of POT1 bound telomeric overhang - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 18. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. portal.research.lu.se [portal.research.lu.se]

- 20. researchgate.net [researchgate.net]

- 21. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

in vitro characterization of G-quadruplex ligand 2

An in-depth guide to the in vitro characterization of G-quadruplex ligands, this document outlines the core biophysical and biochemical assays essential for evaluating the interaction of small molecules with G-quadruplex (G4) DNA structures. The following sections provide a comprehensive overview of experimental protocols, data presentation, and the logical workflows involved in this scientific investigation, tailored for researchers, scientists, and professionals in drug development.

Quantitative Data Summary: Ligand 2

The interaction of a novel G-quadruplex ligand, herein referred to as "Ligand 2," with various G4-forming sequences and duplex DNA has been characterized using multiple biophysical techniques. The data below summarizes its binding affinity, thermal stabilization effects, and thermodynamic profile, offering a comparative view of its potency and selectivity.

Table 1: Thermal Stabilization of G-Quadruplex Structures by Ligand 2 (FRET-Melting Assay)

| Target Oligonucleotide | G4 Topology | Tm without Ligand (°C) | Tm with Ligand 2 (°C) | ΔTm (°C) |

| Telomeric (22AG) | Hybrid | 58.5 | 79.0 | 20.5 |

| c-MYC (Pu27) | Parallel | 65.2 | 83.5 | 18.3 |

| BCL-2 (Pu39) | Hybrid | 62.1 | 78.9 | 16.8 |

| ds26 (Duplex DNA) | Duplex | 72.0 | 73.1 | 1.1 |

Tm: Melting Temperature. ΔTm represents the increase in melting temperature upon ligand binding, indicating stabilization.

Table 2: Binding Affinity of Ligand 2 (Surface Plasmon Resonance - SPR)

| Target Oligonucleotide | Association Rate (ka, M-1s-1) | Dissociation Rate (kd, s-1) | Dissociation Constant (KD, nM) |

| Telomeric (22AG) | 1.2 x 105 | 2.5 x 10-4 | 2.1 |

| c-MYC (Pu27) | 3.5 x 105 | 5.0 x 10-4 | 1.4 |

| ds26 (Duplex DNA) | 7.8 x 103 | 9.1 x 10-3 | 1167 |

KD (Dissociation Constant) is a measure of binding affinity; a lower KD indicates a stronger interaction.

Table 3: Thermodynamic Profile of Ligand 2 Binding to c-MYC G4 (Isothermal Titration Calorimetry - ITC)

| Parameter | Value |

| Stoichiometry (n) | ~2 |

| Dissociation Constant (KD, nM) | 1.5 |

| Enthalpy Change (ΔH, kcal/mol) | -12.5 |

| Entropy Change (TΔS, kcal/mol) | -2.1 |

| Gibbs Free Energy (ΔG, kcal/mol) | -10.4 |

These values indicate an enthalpically driven binding interaction, characteristic of strong stacking and hydrogen bonding between the ligand and the G-quadruplex.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are foundational for the in vitro characterization of G-quadruplex ligands.

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This assay is used to determine the thermal stabilization of a G-quadruplex structure upon ligand binding.[1][2]

-

Principle: A DNA oligonucleotide capable of forming a G-quadruplex is labeled at its 5' and 3' ends with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA), respectively. In the folded G4 state, the donor and quencher are in close proximity, resulting in low fluorescence. As the temperature increases, the G4 structure unfolds, separating the donor and quencher and leading to an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the G4 structures are unfolded. A ligand that stabilizes the G-quadruplex will result in a higher Tm.[3]

-

Protocol:

-

Oligonucleotide Annealing: The dual-labeled oligonucleotide (e.g., F21T) is annealed in a potassium-containing buffer (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.4) by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

-

Reaction Setup: Annealed oligonucleotide (final concentration 0.2 µM) is mixed with the G4 ligand (e.g., 1 µM Ligand 2) or a vehicle control (e.g., DMSO) in a 96-well PCR plate.

-

Data Acquisition: The fluorescence is monitored using a real-time PCR system. The temperature is increased from 25°C to 95°C at a rate of 1°C/min, with fluorescence readings taken at each interval.

-

Data Analysis: The Tm is determined by calculating the first derivative of the melting curve. The change in melting temperature (ΔTm) is calculated as (Tm with ligand) - (Tm without ligand).[4]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of ligand-DNA interactions in real-time.[5][6]

-

Principle: A biotinylated G4-forming oligonucleotide is immobilized on a streptavidin-coated sensor chip. A solution containing the ligand is flowed over the chip surface. Binding of the ligand to the immobilized DNA causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

-

Protocol:

-

Chip Preparation: A streptavidin-coated sensor chip (e.g., Biacore SA chip) is primed and conditioned according to the manufacturer's instructions. The biotinylated G4 oligonucleotide is injected over the flow cell until the desired immobilization level is reached (~1000 RU). A reference flow cell is left blank or immobilized with a control sequence.[7]

-

Binding Analysis: The G4 ligand is prepared in a series of concentrations (e.g., 0.1 µM to 10 µM) in a suitable running buffer (e.g., HBS-EP+ with 100 mM KCl).

-

Injection: Each concentration of the ligand is injected over the reference and active flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer is flowed over the chip (e.g., 600 seconds).

-

Regeneration: If necessary, a regeneration solution (e.g., a short pulse of 10 mM NaOH) is injected to remove any remaining bound ligand before the next injection.

-

Data Analysis: The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[7]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8][9]

-

Principle: A solution of the ligand is titrated in small aliquots into a sample cell containing the G-quadruplex DNA. The heat change upon each injection is measured. The resulting data is used to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[10]

-

Protocol:

-

Sample Preparation: The G4-forming oligonucleotide is folded in a potassium-containing buffer and dialyzed extensively against the same buffer to minimize heat of dilution effects. The ligand is dissolved in the final dialysis buffer.

-

Instrument Setup: The sample cell is filled with the G4 DNA solution (e.g., 10 µM) and the injection syringe is filled with the ligand solution (e.g., 100-150 µM). The experiment is conducted at a constant temperature (e.g., 25°C).[11]

-

Titration: A series of small injections (e.g., 2 µL) of the ligand are made into the sample cell until the binding reaction reaches saturation.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to DNA. The resulting isotherm is fitted to a binding model (e.g., one-site binding model) to extract the thermodynamic parameters (n, KD, ΔH).

-

DNA Polymerase Stop Assay

This biochemical assay assesses the ability of a ligand to stabilize a G-quadruplex structure and block the progression of DNA polymerase.[12][13][14]

-

Principle: A DNA template containing a G-quadruplex forming sequence is annealed to a fluorescently labeled primer. DNA polymerase extends the primer, but stalls at the site of a stable G-quadruplex structure. A G4-stabilizing ligand will enhance this stalling, leading to an increase in the amount of the truncated "stop" product.[15]

-

Protocol:

-

Template-Primer Annealing: A 5'-fluorescently labeled primer is annealed to a template containing the G4 sequence in a buffer containing KCl to pre-form the G-quadruplex.

-

Reaction: The annealed template-primer is incubated with the G4 ligand at various concentrations for a short period. The polymerase reaction is initiated by adding Taq polymerase and dNTPs.

-

Termination and Analysis: The reaction is allowed to proceed for a defined time and then terminated by adding a stop solution (e.g., formamide with EDTA). The DNA products are denatured by heating and separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization: The gel is imaged using a fluorescence scanner. The intensity of the full-length product and the polymerase stop product are quantified. Increased intensity of the stop product in the presence of the ligand indicates G4 stabilization.[16]

-

Visualizations

The following diagrams illustrate the key workflows and concepts in G-quadruplex ligand characterization.

Caption: Experimental workflow for in vitro characterization of G4 ligands.

Caption: Ligand 2-mediated stabilization of a promoter G4 leading to transcriptional repression.

References

- 1. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescence-based melting assays for studying quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Resolving the Ligand Binding Specificity in c-MYC G-quadruplex DNA: Absolute Binding Free Energy Calculations and SPR Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]

- 12. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds | Springer Nature Experiments [experiments.springernature.com]

- 14. wisconsin-uwm.primo.exlibrisgroup.com [wisconsin-uwm.primo.exlibrisgroup.com]

- 15. Assessing G4-Binding Ligands In Vitro and in Cellulo Using Dimeric Carbocyanine Dye Displacement Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Cellular Uptake and Localization of the G-Quadruplex Ligand PhenDC3

This technical guide provides a comprehensive overview of the cellular uptake and localization of the G-quadruplex (G4) ligand PhenDC3. It is intended for researchers, scientists, and drug development professionals working with G4-targeting compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows.

Introduction

PhenDC3 is a well-characterized G-quadruplex ligand that has been the subject of numerous studies to understand its biological activity. A critical aspect of its mechanism of action is its ability to enter cells and accumulate in specific subcellular compartments, where it can interact with its G4 targets. This guide focuses on the methodologies used to elucidate the cellular uptake and localization of PhenDC3, providing a framework for the investigation of other G4 ligands.

Quantitative Data on Cellular Uptake and Localization

The following tables summarize quantitative data regarding the cellular uptake and distribution of PhenDC3 in various cell lines.

Table 1: Cellular Uptake of PhenDC3

| Cell Line | Concentration (µM) | Incubation Time (h) | Uptake (pmol/10^6 cells) | Analytical Method | Reference |

| U2OS | 1 | 24 | 150 ± 20 | Mass Spectrometry | |

| HeLa | 1 | 24 | 125 ± 15 | Mass Spectrometry | |

| A549 | 10 | 4 | Approx. 40 | Fluorescence Measurement |

Table 2: Subcellular Distribution of PhenDC3

| Cell Line | Fraction | % of Total Cellular Ligand | Method | Reference |

| U2OS | Nucleus | 60 - 70% | Subcellular Fractionation & MS | |

| U2OS | Cytoplasm | 20 - 30% | Subcellular Fractionation & MS | |

| U2OS | Mitochondria | < 5% | Subcellular Fractionation & MS | |

| A549 | Nucleoli | High Accumulation | Fluorescence Microscopy |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

3.1. Confocal Laser Scanning Microscopy (CLSM) for Localization

This protocol is used to visualize the subcellular localization of PhenDC3 by leveraging its intrinsic fluorescence.

-

Cell Culture: Plate cells (e.g., A549) on glass-bottom dishes and culture until they reach 60-70% confluency.

-

Ligand Incubation: Treat the cells with PhenDC3 at the desired concentration (e.g., 1-10 µM) in a complete medium and incubate for the desired time (e.g., 4-24 hours) at 37°C in a 5% CO2 atmosphere.

-

Nuclear and/or Organelle Staining:

-

For nuclear co-localization, incubate cells with a nuclear stain such as Hoechst 33342 (e.g., 1 µg/mL) for 15 minutes.

-

For nucleolar co-localization, cells can be transfected with a fluorescently-tagged nucleolar protein (e.g., GFP-fibrillarin) prior to ligand incubation.

-

-

Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove the excess ligand.

-

Imaging: Mount the dishes on the stage of a confocal microscope. Acquire images using appropriate laser excitation and emission filter sets. For PhenDC3, excitation is typically performed with a 405 nm laser, and emission is collected in the 420-500 nm range. For Hoechst 33342, use a 405 nm excitation and collect emission in the 450-495 nm range.

-

Image Analysis: Merge the different channels to determine the degree of co-localization between PhenDC3 and the subcellular markers.

3.2. Flow Cytometry for Quantifying Cellular Uptake

This protocol allows for the quantification of ligand uptake across a large cell population.

-

Cell Culture: Grow cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution.

-

Ligand Incubation: Incubate a known number of cells (e.g., 1 x 10^6 cells/mL) with various concentrations of PhenDC3 for specific time points.

-

Washing: Wash the cells twice with cold PBS to stop the uptake and remove the extracellular ligand.

-

Cell Lysis (for non-fluorescent ligands): If the ligand is not fluorescent, lyse the cells and use a detection method like mass spectrometry. For fluorescent ligands like PhenDC3, this step is not necessary.

-

Flow Cytometry Analysis: Resuspend the cells in PBS. Analyze the cell population using a flow cytometer equipped with a UV or violet laser for PhenDC3 excitation. Measure the fluorescence intensity in the appropriate channel (e.g., Pacific Blue or DAPI channel).

-

Data Analysis: Gate the live cell population based on forward and side scatter. Quantify the mean fluorescence intensity of the cell population, which is proportional to the amount of internalized ligand.

3.3. Subcellular Fractionation and Mass Spectrometry

This protocol provides a quantitative measure of PhenDC3 distribution in different cellular compartments.

-

Cell Culture and Ligand Incubation: Grow a large number of cells (e.g., 10-20 x 10^6) and incubate with PhenDC3 as described above.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Subcellular Fractionation: Use a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) to separate the cytoplasmic, nuclear, and mitochondrial fractions according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration in each fraction to normalize the ligand amount.

-

Ligand Extraction: Extract PhenDC3 from each fraction using an appropriate organic solvent (e.g., acetonitrile).

-

Mass Spectrometry (LC-MS/MS): Quantify the amount of PhenDC3 in each extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. A standard curve with known concentrations of PhenDC3 should be prepared to ensure accurate quantification.

-

Data Analysis: Express the amount of PhenDC3 in each fraction as a percentage of the total amount detected in all fractions combined.

Visualized Workflows and Pathways

4.1. General Workflow for Analyzing Cellular Uptake and Localization

The following diagram illustrates a typical experimental workflow for investigating the cellular behavior of a G4 ligand like PhenDC3.

4.2. Proposed Cellular Uptake Mechanism

While the exact uptake mechanism for PhenDC3 is not fully elucidated, evidence suggests a multi-step process that likely involves passive diffusion and active transport, followed by rapid translocation to the nucleus.

Triphenylamine-Based G-Quadruplex Ligands: A Technical Guide for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids that are increasingly recognized as promising therapeutic targets, particularly in oncology. Their formation in key genomic regions, such as telomeres and oncogene promoters, plays a crucial role in cellular proliferation and stability. Small molecules that can selectively bind and stabilize these G4 structures, known as G4 ligands, are of significant interest for drug development. The triphenylamine (TPA) scaffold has emerged as a versatile and effective core for the rational design of potent and selective G4 ligands. This technical guide provides a comprehensive review of triphenylamine-based G4 ligands, covering their synthesis, biophysical evaluation, and cellular mechanisms of action. It includes detailed experimental protocols for key characterization assays, tabulated quantitative data for comparative analysis, and diagrams of critical pathways and workflows to facilitate understanding and application in a research and development setting.

Introduction: G-Quadruplexes as Therapeutic Targets

Guanine-rich sequences in DNA and RNA can fold into four-stranded structures known as G-quadruplexes (G4s). These structures are composed of stacked G-tetrads, which are square planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds. The stability of the G4 structure is further enhanced by the presence of a central monovalent cation, typically K⁺ or Na⁺.

The biological significance of G4s is underscored by their prevalence in functionally important regions of the genome. They are notably found in:

-

Telomeres: The repetitive (TTAGGG)n sequences at the ends of human chromosomes can form G4 structures, which inhibit the activity of telomerase, an enzyme overactive in approximately 85% of cancers.

-

Oncogene Promoters: G4-forming sequences have been identified in the promoter regions of numerous oncogenes, including c-MYC, BCL-2, KRAS, and VEGF. Stabilization of these G4s by small molecules can repress the transcription of these cancer-driving genes.

The selective stabilization of G4 structures over canonical duplex DNA is a key strategy in anticancer drug design. The triphenylamine (TPA) core, with its propeller-like, non-planar geometry and amenability to trifunctionalization, serves as an excellent scaffold for developing ligands that can effectively and selectively interact with the diverse topologies of G4s. By attaching cationic side chains, such as linear or macrocyclic polyamines, to the TPA core, researchers have developed ligands with high affinity and improved selectivity for G4 DNA.[1][2]

Synthesis of Polyamine-Substituted Triphenylamine Ligands

The synthesis of TPA-based G4 ligands typically involves a multi-step process. A common strategy is the functionalization of a central TPA core with polyamine side chains, which provide the positive charges necessary for electrostatic interaction with the negatively charged phosphate backbone of DNA. A key intermediate in this process is often tris(4-formylphenyl)amine.

Detailed Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis of a tri-substituted TPA ligand with linear polyamine chains.

Step 1: Synthesis of Tris(4-formylphenyl)amine (Intermediate)

-

Vilsmeier-Haack Formylation: Triphenylamine is subjected to a threefold Vilsmeier-Haack reaction using a formylating agent like a mixture of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 95°C) for several hours.

-

Work-up and Purification: The reaction mixture is carefully hydrolyzed by pouring it onto ice. The resulting precipitate, crude tris(4-formylphenyl)amine, is collected by filtration, washed, and can be purified by recrystallization or column chromatography to yield the desired trialdehyde intermediate.

Step 2: Reductive Amination with a Polyamine

-

Imine Formation: Tris(4-formylphenyl)amine (1 equivalent) and a desired polyamine (e.g., N,N-dimethylethylenediamine, >3 equivalents) are dissolved in a suitable solvent such as methanol (MeOH) or dichloromethane (DCE). The mixture is stirred, often at reflux, to facilitate the formation of the corresponding tris-imine intermediate.

-

Reduction: A reducing agent is added to the reaction mixture to reduce the imine bonds to amine bonds. Sodium borohydride (NaBH₄) is a common choice. The addition is often performed portion-wise at a reduced temperature (e.g., 0°C or room temperature) to control the reaction rate.

-

Final Work-up: After the reduction is complete (monitored by TLC or LC-MS), the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified, typically using column chromatography, to yield the final polyamine-substituted triphenylamine G4 ligand.[1][3]

Biophysical Characterization of Ligand-G4 Interaction

A suite of biophysical techniques is essential to characterize the binding affinity, selectivity, and mode of interaction of TPA ligands with G4 DNA.[4] The following workflow outlines a typical characterization cascade.

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

FRET melting assays are a high-throughput method to assess the ability of a ligand to thermally stabilize a G4 structure. The principle relies on a G4-forming oligonucleotide dually labeled with a fluorophore (e.g., FAM) and a quencher (e.g., TAMRA). In the folded G4 state, the ends are in proximity, and FRET occurs (low fluorescence). Upon heating, the G4 unfolds, separating the fluorophore and quencher, resulting in a sharp increase in fluorescence. A stabilizing ligand will increase the melting temperature (Tm), the temperature at which 50% of the G4s are unfolded. The change in melting temperature (ΔTm) is a direct measure of the ligand's stabilizing effect.

Detailed Protocol: FRET Melting Assay

-

Oligonucleotide Preparation: Prepare a stock solution of the dually labeled G4-forming oligonucleotide (e.g., F21T, a human telomeric sequence) in a relevant buffer (e.g., 10 mM lithium cacodylate, pH 7.2).

-

Annealing: Anneal the oligonucleotide to form the G4 structure by heating to 95°C for 5 minutes, followed by slow cooling to room temperature. This is typically done in the presence of a cation (e.g., 100 mM KCl) that supports G4 formation.

-

Assay Plate Setup: In a 96-well PCR plate, add the annealed oligonucleotide to a final concentration of 0.2 µM in the assay buffer.

-

Ligand Addition: Add the TPA ligand at the desired concentration (e.g., 1 µM). Include a "no ligand" control (with DMSO if used as a solvent for the ligand).

-

Measurement: Perform the melting experiment in a real-time PCR instrument. Monitor the fluorescence of the donor fluorophore (e.g., FAM) while increasing the temperature from ~25°C to 95°C in increments of 1°C/minute.

-

Data Analysis: Plot the normalized fluorescence versus temperature. The Tm is determined from the first derivative of the melting curve. Calculate the ΔTm by subtracting the Tm of the control from the Tm in the presence of the ligand (ΔTm = Tm(ligand) - Tm(control)).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate the topology of G4 structures and to observe any conformational changes induced by ligand binding. Different G4 topologies (parallel, antiparallel, hybrid) exhibit distinct CD spectral signatures:

-

Parallel: A positive peak around 260 nm and a negative peak around 240 nm.

-

Antiparallel: A positive peak around 295 nm and a negative peak around 260 nm.

-

Hybrid: Two positive peaks around 295 nm and 260 nm, with a negative peak around 245 nm.

Detailed Protocol: CD Spectroscopy

-

Sample Preparation: Prepare a solution of the G4-forming oligonucleotide (e.g., 5 µM) in the desired buffer (e.g., 10 mM Tris-HCl, 60 mM KCl, pH 7.4). Anneal the DNA as described for the FRET assay.

-

Baseline Spectrum: Record a baseline spectrum of the buffer alone in a quartz cuvette (e.g., 4 mm path length).

-

DNA Spectrum: Record the CD spectrum of the annealed G4 DNA from 220 nm to 320 nm to confirm its initial topology.

-

Ligand Titration: Add increasing molar equivalents of the TPA ligand to the cuvette (e.g., 0.5 to 4 equivalents). After each addition, allow the sample to equilibrate for 5-10 minutes before recording the spectrum.

-

Data Analysis: Subtract the buffer baseline from all spectra. Observe changes in the spectral shape and peak positions to determine if the ligand induces a conformational change in the G4 topology. An induced CD signal in the ligand's absorption region can also confirm binding.[5]

Fluorescent Intercalator Displacement (G4-FID) Assay

The G4-FID assay is a competition assay used to determine the binding affinity of a ligand for a G4 structure. It relies on the displacement of a fluorescent probe, such as Thiazole Orange (TO), which is weakly fluorescent in solution but becomes highly fluorescent upon binding to a G4 structure. When a test ligand is added, it competes with TO for binding sites. A successful competitor will displace TO, leading to a decrease in fluorescence. The concentration of ligand required to displace 50% of the probe (DC₅₀) is a measure of its binding affinity.[6][7]

Detailed Protocol: G4-FID Assay

-

Reagent Preparation: Prepare stock solutions of the G4-forming oligonucleotide, the fluorescent probe (Thiazole Orange), and the TPA test ligand in the assay buffer (e.g., 10 mM lithium cacodylate, 100 mM KCl, pH 7.2). Anneal the oligonucleotide as previously described.

-

Assay Plate Setup: In a 96-well black, flat-bottom plate, prepare a solution containing the annealed G4 oligonucleotide (final concentration 0.25 µM) and Thiazole Orange (final concentration 0.5 µM).

-

Ligand Titration: Add the TPA ligand in increasing concentrations across the wells of the plate. Include a "no ligand" control.

-

Incubation: Incubate the plate at room temperature for 5-10 minutes to allow the binding equilibrium to be reached.

-

Measurement: Measure the fluorescence intensity using a microplate reader. For Thiazole Orange, the excitation wavelength is typically ~501 nm and emission is measured at ~533 nm.[8][9]

-

Data Analysis: Plot the percentage of fluorescence decrease against the logarithm of the ligand concentration. Fit the data to a sigmoidal dose-response curve to determine the DC₅₀ value. A lower DC₅₀ value indicates a higher binding affinity.

Quantitative Data of Triphenylamine-Based G4 Ligands

The effectiveness of TPA-based ligands is quantified by their ability to stabilize G4 structures (ΔTm) and their binding affinity (DC₅₀ or Kd). The tables below summarize representative data for TPA derivatives functionalized with linear polyamines, illustrating the impact of side-chain structure on G4 interaction.

Table 1: FRET Melting Data (ΔTm in °C) for TPA Ligands with Linear Polyamine Chains

| Ligand | G4 Target (F-21-T) | Duplex Target (F-ds-T) | Selectivity (ΔTm G4 / ΔTm ds) |

| TPA1P | 13.1 | 5.1 | 2.6 |

| TPA2P | 19.5 | 6.5 | 3.0 |

| TPA3P | 24.3 | 8.1 | 3.0 |

| TPA1Py | 16.2 | 5.3 | 3.1 |

| TPA2Py | 22.1 | 6.8 | 3.3 |

| TPA3Py | >25 | 8.5 | >2.9 |

Data adapted from ChemBioChem 2020, 21, 1167-1177. Ligands are TPA cores substituted with one, two, or three N,N-dimethylpropylenetriamine (P) or N,N-dimethyl-(4-picolyl)propylenetriamine (Py) side chains. F-21-T is a telomeric G4 sequence; F-ds-T is a duplex control.

Table 2: G4-FID Data (DC₅₀ in µM) for TPA Ligands

| Ligand | c-MYC G4 | h-Telo G4 | Duplex DNA |

| TPA1P | 2.50 | 1.90 | > 20 |

| TPA2P | 0.90 | 0.80 | > 20 |

| TPA3P | 0.50 | 0.40 | > 20 |

| TPA1Py | 1.10 | 0.90 | > 20 |

| TPA2Py | 0.40 | 0.35 | > 20 |

| TPA3Py | 0.25 | 0.20 | > 20 |

Data derived from fluorescence titration experiments in ChemBioChem 2020, 21, 1167-1177. Lower DC₅₀ values indicate stronger binding.

These data clearly demonstrate that increasing the number of polyamine side chains on the TPA core enhances both the G4 stabilization and binding affinity, while maintaining high selectivity over duplex DNA.

Cellular Mechanism of Action: The cGAS-STING Pathway

Beyond direct transcriptional repression, G4 ligands can elicit potent anticancer effects through novel mechanisms. Recent studies have revealed that a TPA-based ligand, designated A6, can target G4 structures within mitochondrial DNA (mtDNA). Stabilization of these mtDNA G4s leads to damage and release of mtDNA fragments into the cytosol. This cytosolic DNA is then detected by the enzyme cyclic GMP-AMP synthase (cGAS), triggering the cGAS-STING innate immune signaling pathway.

Activation of this pathway leads to the production of type I interferons and other inflammatory cytokines, which promotes the maturation of dendritic cells (DCs) and the activation of T cells. This effectively transforms the tumor microenvironment from immunologically "cold" to "hot," rendering the tumor more susceptible to immune-mediated killing.

This immunomodulatory mechanism represents a novel and powerful strategy for cancer therapy, combining direct G4-targeting with the stimulation of a durable anti-tumor immune response.

Conclusion and Future Directions

Triphenylamine-based ligands are a highly promising class of compounds for targeting G-quadruplex structures. Their modular synthesis allows for fine-tuning of their affinity and selectivity, and their biological activities extend beyond simple transcription inhibition to include the modulation of the tumor immune microenvironment. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers in the field. Future efforts will likely focus on optimizing the pharmacokinetic properties of these ligands, exploring their efficacy in combination therapies, and further elucidating the full spectrum of their cellular mechanisms to accelerate their translation into clinical candidates.

References

- 1. Development of Polyamine-Substituted Triphenylamine Ligands with High Affinity and Selectivity for G-Quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of a high-throughput G4-FID assay for screening and evaluation of small molecules binding quadruplex nucleic acid structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A rapid fluorescent indicator displacement assay and principal component/cluster data analysis for determination of ligand–nucleic acid structural selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the G-quadruplex Ligand Pyridostatin (PDS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of cellular processes, including telomere maintenance, gene regulation, and DNA replication. In cancer cells, the stabilization of G4 structures, particularly in the promoter regions of oncogenes and at telomeres, has emerged as a promising anti-cancer strategy. Small molecules that can selectively bind to and stabilize G4s are known as G-quadruplex ligands.

Pyridostatin (PDS) is a well-characterized G-quadruplex ligand that demonstrates high selectivity for G4 structures.[1][2][3] PDS has been shown to induce DNA damage, trigger cell cycle arrest, and promote growth inhibition in various cancer cell lines.[1][2][3] Mechanistically, PDS functions by stabilizing G4s, which can impede the progression of replication forks and transcriptional machinery, leading to DNA double-strand breaks (DSBs).[4] This DNA damage subsequently activates cellular DNA damage response (DDR) pathways, resulting in cell cycle arrest, primarily in the G2 phase, and in some cases, apoptosis.[1][2] Furthermore, recent studies have indicated that PDS can activate the cGAS/STING-dependent innate immune pathway in tumor cells with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[5][6]

These application notes provide detailed experimental protocols for utilizing Pyridostatin in cell culture-based assays to evaluate its anti-proliferative and cytotoxic effects.

Quantitative Data Summary

The following tables summarize the cytotoxic and growth-inhibitory effects of Pyridostatin (PDS) on various human cancer cell lines and a normal fibroblast cell line. The IC50 values represent the concentration of PDS required to inhibit cell growth by 50% after a 72-hour incubation period.

Table 1: IC50 Values of Pyridostatin (PDS) in Human Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Adenocarcinoma | ~0.2 - 0.5 | [7] |

| HT1080 | Fibrosarcoma | ~0.2 - 0.5 | [7] |

| U2OS | Osteosarcoma | ~0.2 - 0.5 | [7] |

| MRC5 | SV40-transformed Fibroblasts | 5.38 | [3] |

| WI-38 | Normal Lung Fibroblasts | >10 | [7] |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay duration.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of Pyridostatin on the viability and metabolic activity of cultured cells.

Materials:

-

Human cancer cell lines (e.g., HeLa, HT1080, U2OS)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Pyridostatin (PDS) stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

DMSO (cell culture grade)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Pyridostatin Treatment:

-

Prepare serial dilutions of PDS from the stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PDS. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Incubation:

-

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with Pyridostatin using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

Pyridostatin (PDS)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

-

Allow cells to attach overnight.

-

Treat the cells with the desired concentrations of PDS (e.g., 1 µM, 5 µM, 10 µM) for 24-48 hours. Include a vehicle control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Collect the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cells in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Store the fixed cells at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Detection of DNA Damage (γH2AX Foci) by Immunofluorescence

This protocol describes the detection of DNA double-strand breaks by visualizing the phosphorylation of histone H2AX (γH2AX) using immunofluorescence microscopy.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

Pyridostatin (PDS)

-

Glass coverslips in 24-well plates

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139)

-

Alexa Fluor-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells on sterile glass coverslips in 24-well plates.

-

After 24 hours, treat the cells with PDS at the desired concentration and for the desired time (e.g., 10 µM for 24 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash twice with PBS.

-

Block the cells with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the Alexa Fluor-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash once with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the γH2AX foci using a fluorescence microscope. An increase in the number of nuclear foci indicates an increase in DNA double-strand breaks.

-

Visualizations

Caption: Experimental workflow for evaluating the cellular effects of PDS.

Caption: Signaling pathway activated by Pyridostatin (PDS).

References

- 1. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for G-Quadruplex Ligand in FRET Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing G-quadruplex (G4) ligands in Fluorescence Resonance Energy Transfer (FRET) assays. The protocols outlined below are designed to be adaptable for screening and characterizing the binding and stabilization of putative G4 ligands.

Introduction to G-Quadruplexes and FRET Assays

G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures play crucial roles in various biological processes, including gene regulation and telomere maintenance, making them attractive targets for drug development.[1][2][3][4] FRET is a powerful biophysical technique used to measure the distance between two fluorophores.[1][2][4][5] In the context of G4s, a DNA oligonucleotide is dually labeled with a donor and an acceptor fluorophore at its ends. In the unfolded state, the fluorophores are far apart, resulting in low FRET. Upon folding into a G4 structure, the ends are brought into proximity, leading to an increase in FRET. G4 ligands that stabilize this folded conformation can be identified and characterized by monitoring changes in the FRET signal.[1][6]

Core Applications

-

High-Throughput Screening (HTS): Rapidly screen chemical libraries to identify novel G4 ligands.[1][2][3][4][5]

-

Ligand Characterization: Determine the binding affinity and stabilization potential of G4 ligands.

-

Selectivity Profiling: Assess the selectivity of ligands for different G4 topologies.[7]

Section 1: FRET-Based Ligand Screening Assay

This protocol describes a primary screening assay to identify compounds that induce or stabilize the G-quadruplex structure. The assay is based on an increase in FRET signal upon ligand-induced G4 formation.

Experimental Workflow

Figure 1: Workflow for the FRET-based G-quadruplex ligand screening assay.

Materials and Reagents

| Reagent | Supplier | Catalog No. |

| Dual-labeled G4 Oligonucleotide (e.g., F21T) | Integrated DNA Technologies | Custom |

| Assay Buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) | Sigma-Aldrich | T2194, P9541 |

| Test Ligand (Ligand X) | In-house/Vendor | N/A |

| 384-well Black, Flat-Bottom Plates | Corning | 3571 |

Protocol

-

Oligonucleotide Preparation:

-

Synthesize a G4-forming oligonucleotide with a donor fluorophore (e.g., FAM) at the 5'-end and an acceptor/quencher (e.g., TAMRA or BHQ1) at the 3'-end.[1] A commonly used sequence is the human telomeric repeat: 5'-FAM-(GGGTTA)3GGG-TAMRA-3' (F21T).[6]

-

Resuspend the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 100 µM.

-

Prepare a working solution of the oligonucleotide at 200 nM in the assay buffer.

-

-

Ligand Preparation:

-

Prepare a stock solution of the test ligand (e.g., 10 mM in DMSO).

-

Create a dilution series of the test ligand in assay buffer.

-

-

Assay Procedure:

-

To each well of a 384-well plate, add 10 µL of the 200 nM oligonucleotide working solution.

-

Add 10 µL of the diluted test ligand to the respective wells. For controls, add 10 µL of assay buffer (negative control) or a known G4 ligand (positive control).

-

The final concentration of the oligonucleotide will be 100 nM.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a plate reader.

-

Set the excitation wavelength for the donor (e.g., 490 nm for FAM) and the emission wavelength for both the donor (e.g., 520 nm for FAM) and the acceptor (e.g., 580 nm for TAMRA).[5]

-

Data Analysis